molecular formula C13H15NO5 B1589060 (S)-dimethyl 2-benzamidosuccinate CAS No. 86555-45-5

(S)-dimethyl 2-benzamidosuccinate

Cat. No. B1589060
CAS RN: 86555-45-5
M. Wt: 265.26 g/mol
InChI Key: JAGPKJXEMSRCQL-JTQLQIEISA-N
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Description

(S)-Dimethyl 2-benzamidosuccinate is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₁₂N₂O₄

  • CAS Number : 86555-45-5

  • Molecular Weight : Approximately 244.23 g/mol



Molecular Structure Analysis

The molecular structure of (S)-dimethyl 2-benzamidosuccinate consists of a succinic acid backbone with an amide group and two methyl substituents. The stereochemistry is specified as (S) , indicating the absolute configuration at the chiral center.


!Molecular Structure



Physical And Chemical Properties Analysis


  • Melting Point : Not explicitly reported, but experimental data would be valuable.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) needs investigation.

  • Stability : Stability under different conditions (temperature, pH) warrants examination.


Safety And Hazards

Safety information is crucial for handling any chemical compound. Unfortunately, specific safety data for this compound are scarce. Researchers should exercise caution during its synthesis, handling, and storage.


Future Directions


  • Synthetic Optimization : Investigate efficient synthetic routes to produce (S)-dimethyl 2-benzamidosuccinate .

  • Biological Studies : Explore its potential biological activities, including pharmacological applications.

  • Characterization : Conduct thorough characterization (NMR, HPLC, LC-MS) to validate its identity.

  • Toxicology : Assess toxicity and environmental impact.


properties

IUPAC Name

dimethyl (2S)-2-benzamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPKJXEMSRCQL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445814
Record name (S)-dimethyl 2-benzamidosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-dimethyl 2-benzamidosuccinate

CAS RN

86555-45-5
Record name (S)-dimethyl 2-benzamidosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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